molecular formula C21H19N3O5S2 B2501294 3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-50-3

3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2501294
M. Wt: 457.52
InChI Key: KRAHTLXOCJNROD-UHFFFAOYSA-N
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Description

The compound "3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thieno[3,2-d]pyrimidin-4(3H)-one scaffolds have been synthesized and evaluated for various biological activities, including anticancer and antiviral properties .

Synthesis Analysis

The synthesis of related thienopyrimidinone derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine involved a Dimroth rearrangement, indicating a complex synthetic route . Similarly, the synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones involved reactions that yielded a series of compounds with variations in the tubulin-binding motif . These methods suggest that the synthesis of the compound would likely require careful selection of starting materials and reaction conditions to introduce the appropriate substituents at the correct positions on the thienopyrimidine core.

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives has been elucidated using techniques such as single-crystal X-ray diffraction . These analyses reveal the crystalline form, space group, and unit-cell parameters, providing insight into the three-dimensional arrangement of atoms within the crystal lattice. The molecular docking calculations performed on similar compounds suggest that they can interact with biological targets such as DNA or proteins through specific binding modes, including minor groove binding and partial intercalation .

Chemical Reactions Analysis

The thienopyrimidinone core is a versatile scaffold that can undergo various chemical reactions to introduce different substituents, which can significantly alter the compound's biological activity. For example, the alkylation of 2-thiouracils with specific bromoalkanes has been used to synthesize derivatives with virus-inhibiting properties . The reactivity of the sulfur atom in the thioether linkage is a key feature that can be exploited for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives can vary widely depending on the substituents attached to the core structure. The electronic spectra of these compounds are particularly sensitive to the position of the sulfur atom within the ring system, which can influence their absorption properties and, by extension, their biological activity profiles . The differences in the electronic spectra between benzene isosteres and their thieno analogs highlight the importance of the thienopyrimidine scaffold in determining the properties of these molecules .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing a range of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, analyzing their physicochemical properties, and comparing these with analogous compounds. This includes studies on electronic spectra differences and biological activity profiles resulting from variations in the sulfur atom's position within the pyrimidine ring (Zadorozhny, Turov, & Kovtunenko, 2010).

Additionally, the structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, a compound designed as a new inhibitor of CLK1 and DYRK1A kinases, was established through single-crystal X-ray diffraction, demonstrating the importance of structural analysis in understanding the biological mechanism of action (Guillon et al., 2013).

Biological Applications

Some derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antitumor activity, displaying potent anticancer activity comparable to doxorubicin against several human cancer cell lines (Hafez & El-Gazzar, 2017). These findings suggest the potential therapeutic applications of these compounds in cancer treatment.

Moreover, new vascular-targeting and anti-angiogenic thieno[2,3-d]pyrimidin-4(3H)-ones have been identified, with certain derivatives showing promising anticancer drug candidate profiles for further research (Gold et al., 2020). This highlights the compounds' applicability in targeting tumor vasculature and inhibiting angiogenesis, a critical process in cancer progression.

Antimicrobial and Antifungal Activities

Research also extends to the antimicrobial and antifungal activities of pyridothienopyrimidines and pyridothienotriazines, indicating the broad-spectrum potential of these compounds against various pathogens (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Such studies underscore the importance of thieno[3,2-d]pyrimidin derivatives in developing new antimicrobial agents.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-28-17-7-6-14(11-18(17)29-2)23-20(25)19-16(8-9-30-19)22-21(23)31-12-13-4-3-5-15(10-13)24(26)27/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAHTLXOCJNROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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